molecular formula C9H10N2O3S2 B14219613 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole CAS No. 827599-12-2

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole

Cat. No.: B14219613
CAS No.: 827599-12-2
M. Wt: 258.3 g/mol
InChI Key: LRKPWXMHVBSVLM-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with methylsulfanyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate methylsulfanyl and nitro-substituted reagents. One common method involves the condensation of 2-aminophenol with methylsulfanyl-substituted aldehydes or ketones in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder in acetic acid, catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzoxazole derivatives

Scientific Research Applications

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methylsulfanyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(methylsulfanyl)propane
  • 2,2-Bis(hydroxymethyl)propionate
  • 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)

Uniqueness

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both methylsulfanyl and nitro groups on the benzoxazole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

827599-12-2

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)-5-nitro-3H-1,3-benzoxazole

InChI

InChI=1S/C9H10N2O3S2/c1-15-9(16-2)10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5,10H,1-2H3

InChI Key

LRKPWXMHVBSVLM-UHFFFAOYSA-N

Canonical SMILES

CSC1(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])SC

Origin of Product

United States

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